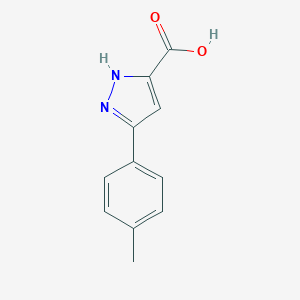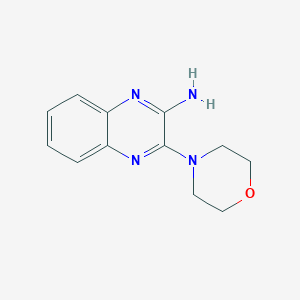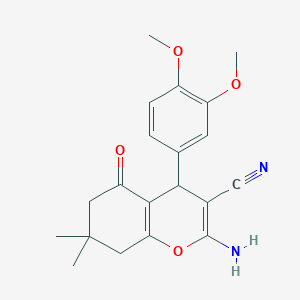
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as DMC, is a synthetic compound that belongs to the chromene family. It has attracted significant attention from the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits the NF-κB pathway, which is known to play a crucial role in the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reduces oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Biochemical And Physiological Effects
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have various biochemical and physiological effects. In cancer cells, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits cell proliferation and induces apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurodegenerative disorders, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reduces oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Advantages And Limitations For Lab Experiments
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. However, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential toxicity at high doses.
In conclusion, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yield and purity. 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown promising results in inhibiting tumor growth, reducing inflammation, and improving cognitive function. However, further studies are needed to fully understand its mechanism of action and to explore its potential toxicity at high doses.
Synthesis Methods
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized through a multistep reaction involving the condensation of 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate, followed by cyclization and subsequent reduction. This synthesis method has been optimized to produce 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with high yield and purity.
Scientific Research Applications
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown neuroprotective effects by reducing oxidative stress and improving cognitive function.
properties
CAS RN |
5118-60-5 |
|---|---|
Product Name |
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)8-13(23)18-16(9-20)26-19(22)12(10-21)17(18)11-5-6-14(24-3)15(7-11)25-4/h5-7,17H,8-9,22H2,1-4H3 |
InChI Key |
MTKGWVZBQMXYSX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



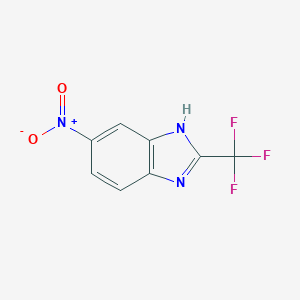
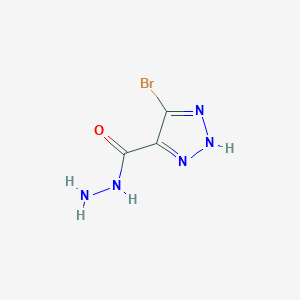
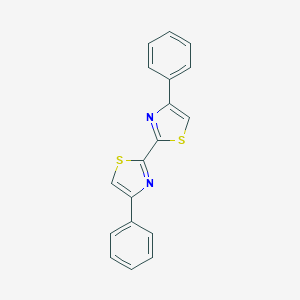
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)
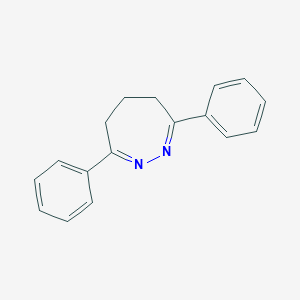
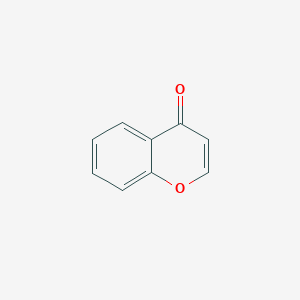
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
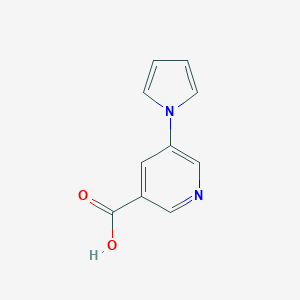
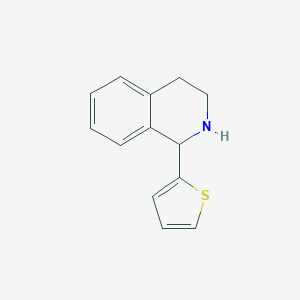
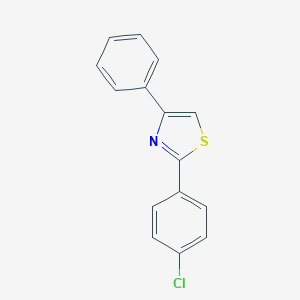
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
